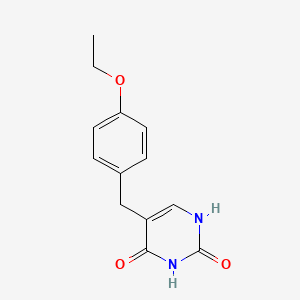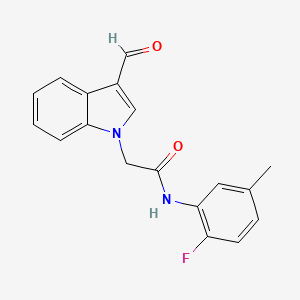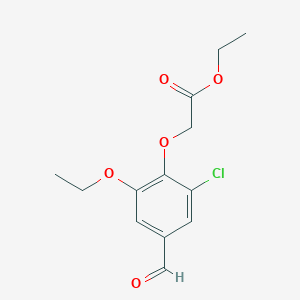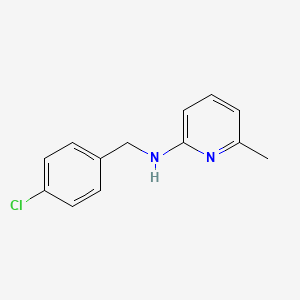![molecular formula C11H17N3O4 B5833547 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol, also known as Nifurtimox, is a nitrofuran-based drug that has been used for the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi.
Mécanisme D'action
The exact mechanism of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by causing oxidative stress in the parasite, leading to DNA damage and ultimately cell death. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects:
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in both the parasite and host cells. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of mitochondrial respiratory complexes, leading to a decrease in ATP production. In addition, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been shown to modulate the immune response, leading to an increase in the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied and has a proven track record of efficacy against Trypanosoma cruzi. However, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has some limitations. It can be toxic to host cells at high concentrations, and its efficacy against other parasitic infections may be limited.
Orientations Futures
There are several future directions for the study of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol. One area of research is the development of new formulations of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol that are less toxic to host cells. Another area of research is the investigation of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol as a potential treatment for other parasitic infections. Additionally, the mechanism of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol could be further elucidated to identify new targets for drug development. Finally, the use of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol in combination with other drugs could be explored to enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol can be synthesized by the reaction of 5-nitrofurfural with piperazine in the presence of ethanol. The resulting product is purified and crystallized to obtain 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol. The synthesis method has been well-established and is widely used for the production of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol.
Applications De Recherche Scientifique
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been investigated for its potential use in the treatment of other parasitic infections such as leishmaniasis and sleeping sickness.
Propriétés
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c15-8-7-12-3-5-13(6-4-12)9-10-1-2-11(18-10)14(16)17/h1-2,15H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHWRJFLUNOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)


